molecular formula C9H15N3NaO11P2 B1359748 Trisodium cytidine 5'-diphosphate CAS No. 34393-59-4

Trisodium cytidine 5'-diphosphate

Cat. No.: B1359748
CAS No.: 34393-59-4
M. Wt: 426.17 g/mol
InChI Key: YAXSLIGLLVGXDC-IAIGYFSYSA-N
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Description

Trisodium cytidine 5’-diphosphate is a nucleoside diphosphate, which is an ester of pyrophosphoric acid with the nucleoside cytidine. It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine. This compound is significant in various biochemical pathways and is involved in the synthesis of important biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using cytidine triphosphate (CTP) as a phosphoryl donor. The reaction typically involves the use of enzymes such as cytidylate kinase under specific conditions to facilitate the transfer of the phosphate group .

Industrial Production Methods

In industrial settings, the production of trisodium cytidine 5’-diphosphate often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Trisodium cytidine 5’-diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include enzymes such as cytidylate kinase for phosphorylation and phosphatases for hydrolysis. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed

The major products formed from these reactions include cytidine triphosphate (CTP) from phosphorylation and cytidine monophosphate (CMP) from hydrolysis .

Scientific Research Applications

Trisodium cytidine 5’-diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium cytidine 5’-diphosphate involves its role as a substrate in various enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of nucleotides and nucleic acids. The molecular targets include enzymes such as cytidylate kinase and phosphatases, which facilitate the transfer and hydrolysis of phosphate groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium cytidine 5’-diphosphate is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. It serves as a critical intermediate in the metabolic pathways that produce essential biomolecules, distinguishing it from other nucleoside diphosphates .

Properties

CAS No.

34393-59-4

Molecular Formula

C9H15N3NaO11P2

Molecular Weight

426.17 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N3O11P2.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

YAXSLIGLLVGXDC-IAIGYFSYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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